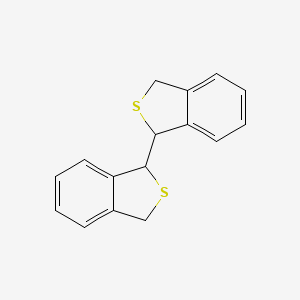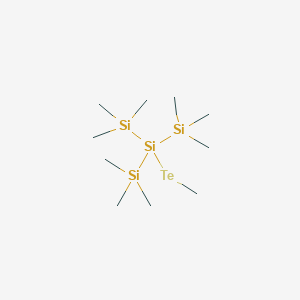![molecular formula C19H22N2O4 B12557954 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol CAS No. 142289-06-3](/img/structure/B12557954.png)
6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an imino group, and a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol typically involves a multi-step process:
Formation of the imino group: This step involves the condensation of 4-nitrobenzaldehyde with an amine to form the imino group.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the hexanol chain: The final step involves the attachment of the hexanol chain through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the imino group.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-amine
- 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ether
Uniqueness
6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanol chain and phenoxy group provide versatility in chemical reactions, while the nitrophenyl and imino groups contribute to its biological activity.
Properties
CAS No. |
142289-06-3 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-[4-[(4-nitrophenyl)iminomethyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H22N2O4/c22-13-3-1-2-4-14-25-19-11-5-16(6-12-19)15-20-17-7-9-18(10-8-17)21(23)24/h5-12,15,22H,1-4,13-14H2 |
InChI Key |
DTIQUAHCKRGRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
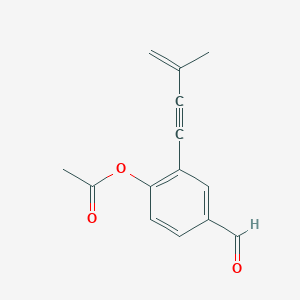
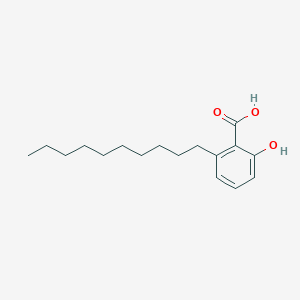
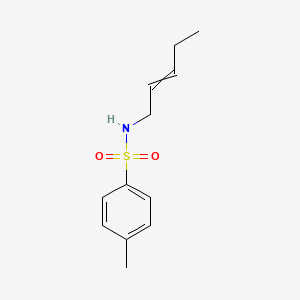
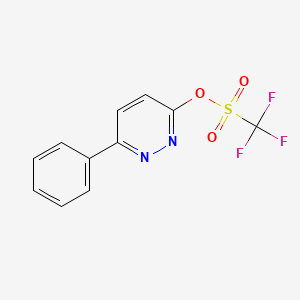
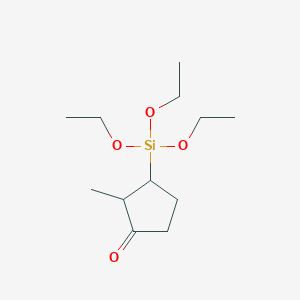
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
